2-[(2-pyridinylthio)methyl]benzonitrile
Description
2-[(2-Pyridinylthio)methyl]benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted with a methylthio-linked pyridine moiety. Its molecular formula is C₁₃H₁₁N₂S, with a molecular weight of 227.3 g/mol. The structure consists of a benzene ring attached to a nitrile group (-CN) and a methyl group connected via a sulfur atom to a 2-pyridinyl ring. This combination of aromatic and heterocyclic groups confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or receptor targeting.
Properties
IUPAC Name |
2-(pyridin-2-ylsulfanylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVALTVOEPXMWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Comparative Insights:
This may improve solubility in polar solvents .
Biological Activity: DASB demonstrates the impact of a dimethylaminomethyl group on bioactivity, enabling its use as a radioligand for serotonin transporters. This highlights how tertiary amine groups can improve blood-brain barrier penetration . The amino substituent in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile suggests possible applications in targeting enzymes or receptors via hydrogen-bonding interactions, similar to kinase inhibitors .
Safety and Handling: Chlorinated derivatives (e.g., 2-(4-chlorophenoxymethyl)benzonitrile) require adherence to GHS safety standards, including hazard labeling for skin/eye irritation . In contrast, non-halogenated analogs like 2-((4-ethylphenoxy)methyl)benzonitrile may pose fewer handling risks .
Electronic and Steric Effects :
- The pyridine ring in the target compound introduces aromatic π-stacking capabilities and lone-pair interactions, distinguishing it from purely aliphatic or phenyl-substituted analogs. This could influence binding to metalloenzymes or aromatic receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
